molecular formula C20H22N4O6S B2753519 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide CAS No. 1286717-76-7

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide

Cat. No.: B2753519
CAS No.: 1286717-76-7
M. Wt: 446.48
InChI Key: SXGBVKJVHQREEX-UHFFFAOYSA-N
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Description

The compound “2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(3-methanesulfonamidophenyl)acetamide” is a complex organic molecule. It contains a 2,3-dihydro-1,4-benzodioxin moiety , an imidazolidinone group, and a methanesulfonamidophenyl group.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure . The 2,3-dihydro-1,4-benzodioxin moiety would contribute to the rigidity of the molecule, while the imidazolidinone and methanesulfonamidophenyl groups could potentially participate in various intermolecular interactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on the functional groups present in the molecule. For example, the presence of multiple polar groups suggests that the compound would likely be soluble in polar solvents .

Scientific Research Applications

Enzyme Inhibitory Applications

Research on benzodioxane and acetamide moieties has shown significant enzyme inhibitory potential. Specifically, studies focused on the synthesis of new derivatives as α-glucosidase and acetylcholinesterase inhibitors. The enzyme inhibitory activities were tested, with most compounds exhibiting substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase. These findings suggest potential therapeutic applications in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).

Antimicrobial Applications

Several studies have synthesized and evaluated benzimidazole derivatives for their antimicrobial properties. These compounds have been tested for antimicrobial and genotoxic activities, showing significant potential as antimicrobial agents. The synthesis approaches often involve the creation of novel derivatives with the intent to explore their activity against various microbial strains, indicating a wide range of applications in combating microbial infections (Benvenuti et al., 1997).

Anticancer Applications

Research into sulfonamide derivatives has included investigations into their potential as anticancer agents. The synthesis of novel sulfonamide derivatives has led to the evaluation of their cytotoxic activities against various cancer cell lines. Some derivatives have shown promising results, highlighting the potential for developing new anticancer therapies (Ghorab et al., 2015).

Anticonvulsant Applications

Compounds containing a sulfonamide moiety have also been synthesized and evaluated for their anticonvulsant activity. This research is significant for the development of new therapeutic agents for epilepsy and other seizure-related disorders. The studies involve the synthesis of heterocyclic compounds containing sulfonamide thiazole moiety and their systematic evaluation for anticonvulsant effects (Farag et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data .

Future Directions

The potential applications and future directions for this compound would depend on its biological or pharmacological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[3-(methanesulfonamido)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S/c1-31(27,28)22-15-4-2-3-14(11-15)21-19(25)13-23-7-8-24(20(23)26)16-5-6-17-18(12-16)30-10-9-29-17/h2-6,11-12,22H,7-10,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGBVKJVHQREEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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